Capecitabineimpurityc
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Overview
Description
Preparation Methods
The preparation of capecitabine impurity C involves several synthetic routes and reaction conditions. One method includes reacting 5-fluorocytosine with hexamethyldisilazane to obtain an intermediate compound. This intermediate is then reacted with 5-deoxy-1,2,3-triacetyl deoxyribose in the presence of tin(IV) chloride to yield capecitabine impurity C . The reaction conditions are mild and controllable, ensuring high stability and purity of the final product .
Chemical Reactions Analysis
Capecitabine impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Capecitabine impurity C has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: It is used to understand the metabolic pathways and biological effects of capecitabine.
Medicine: It is used in the development and testing of new chemotherapeutic agents.
Industry: It is used in the quality control and standardization of capecitabine production.
Mechanism of Action
The mechanism of action of capecitabine impurity C is related to its parent compound, capecitabine. Capecitabine is a prodrug that is metabolized to 5-fluorouracil in vivo by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase sequentially. The active metabolites inhibit DNA synthesis and slow the growth of tumor tissue .
Properties
Molecular Formula |
C16H22FN3O7 |
---|---|
Molecular Weight |
387.36 g/mol |
IUPAC Name |
pentyl N-[3-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxo-1,6-dihydropyrimidin-6-yl]carbamate |
InChI |
InChI=1S/C16H22FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-13H,3-6H2,1-2H3,(H,18,21)(H,19,22)/t8-,10-,11-,12?,13-/m1/s1 |
InChI Key |
TUCCRRIZEYUGGR-BTSNFHABSA-N |
Isomeric SMILES |
CCCCCOC(=O)NC1C(=CN(C(=O)N1)[C@H]2[C@H]3[C@@H]([C@H](O2)C)OC(=O)O3)F |
Canonical SMILES |
CCCCCOC(=O)NC1C(=CN(C(=O)N1)C2C3C(C(O2)C)OC(=O)O3)F |
Origin of Product |
United States |
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